molecular formula C13H19ClN2 B11735528 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

Cat. No.: B11735528
M. Wt: 238.75 g/mol
InChI Key: QGPYZCNSGHUMTF-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is a chemical compound that features a pyrrolidine ring attached to a chlorophenyl group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and subsequent reductive amination with 3-aminopropanol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives

Uniqueness

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a pyrrolidine ring and a chlorophenyl group makes it a valuable compound for studying receptor interactions and developing new therapeutic agents.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2

InChI Key

QGPYZCNSGHUMTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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